1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane is an organic compound with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . This compound is characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a 3-methylbutan-2-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane typically involves the bromination of 2-[(3-methylbutan-2-yl)oxy]cyclopentane. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom. Industrial production methods may involve the use of bromine or hydrobromic acid as brominating agents, along with appropriate solvents and catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form corresponding substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form cyclopentanone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives with different functional groups.
Common reagents used in these reactions include sodium hydroxide, ammonia, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the cyclopentane ring and the 3-methylbutan-2-yloxy group can interact with different biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane can be compared with similar compounds such as:
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane: This compound has a similar structure but with a larger cyclooctane ring.
1-(Bromomethyl)-2-[(3-methylbutan-2-yl)oxy]benzene: This compound features a benzene ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H19BrO |
---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-bromo-2-(3-methylbutan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-7(2)8(3)12-10-6-4-5-9(10)11/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
MGWWVBQZIISLNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)OC1CCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.